

"Acceptable Daily Intake (ADI) for Food Black 1"

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Compound of Interest

Compound Name: Food black 1

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An In-depth Technical Guide to the Acceptable Daily Intake (ADI) of **Food Black 1** (Brilliant Black BN)

Introduction

Food Black 1, also known by its synonyms Brilliant Black BN, Black PN, and the E number E151, is a synthetic bis-azo dye used to impart a black color to a variety of food products.[1][2][3][4] Its chemical name is tetrasodium 4-acetamido-5-hydroxy-6-[7-sulphonato-4-(4-sulphonatophenylazo)-1-naphthylazo]naphthalene-1,7-disulphonate.[1][5] As a water-soluble colorant, it is utilized in products such as confectionery, sauces, desserts, and beverages to enhance their visual appeal.[2][3] The safety and regulation of **Food Black 1** have been subject to evaluation by international food safety bodies, leading to the establishment of an Acceptable Daily Intake (ADI) to protect consumer health. This document provides a detailed technical overview of the toxicological data and experimental assessments that form the basis for the ADI of **Food Black 1**.

Regulatory Status and Established ADI Values

The ADI for **Food Black 1** has been established by two primary international regulatory bodies: the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). Notably, their conclusions on the ADI differ, reflecting their respective evaluations of the available toxicological data.

The JECFA established an ADI of 0-1 mg/kg body weight (bw)/day.[1][3][6][7] This value was first set in 1981 and was most recently confirmed in 2019, based on a short-term toxicity study in pigs.[1][6] In contrast, the EU's Scientific Committee for Food (SCF) and its successor,

EFSA, established a higher ADI of 5 mg/kg bw/day.[3][5] This value was set by the SCF in 1984 and reaffirmed by EFSA in its 2010 re-evaluation, which was based on a long-term toxicity and carcinogenicity study in rats.[3][5]

Data Presentation: ADI Summary

Table 1: Established Acceptable Daily Intake (ADI) for **Food Black 1**

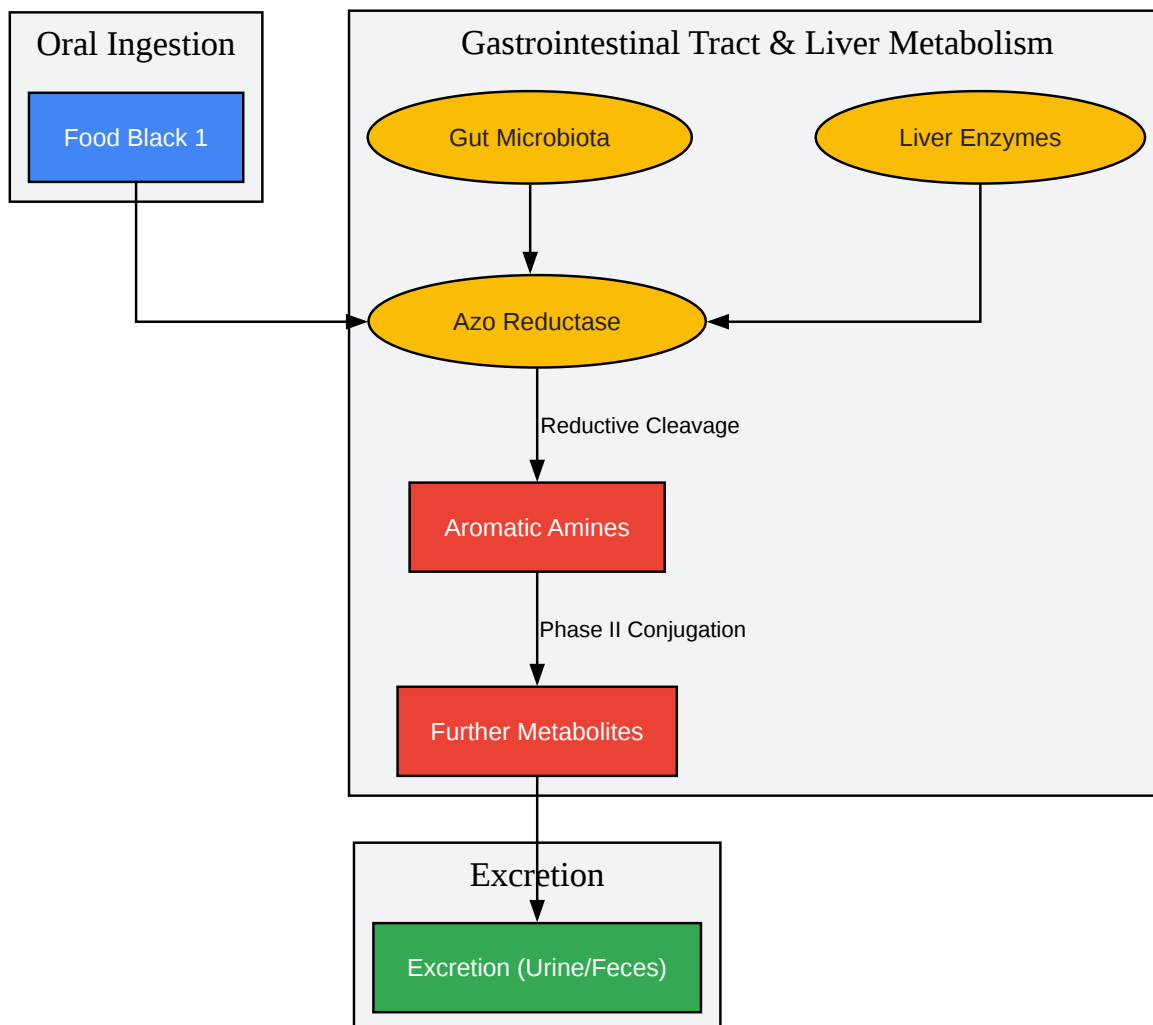
Regulatory Body	ADI Value (mg/kg bw/day)	Basis of Assessment	Year Established/Confirmed
JECFA	0-1	Short-term toxicity study in pigs.[1]	1981 (Confirmed 2019)[6]
EFSA / SCF	5	Long-term toxicity and carcinogenicity study in rats.[5]	1984 (Confirmed 2010)[5]

Toxicological Profile

The safety assessment of **Food Black 1** is based on a range of toxicological studies, including evaluations of metabolism, genotoxicity, chronic toxicity, and carcinogenicity.

Metabolism and Toxicokinetics

Like other azo dyes, **Food Black 1** is metabolized through the reductive cleavage of its azo linkages.[8][9] This biotransformation is primarily carried out by azoreductase enzymes, which are present in the liver and, significantly, in the gut microbiota.[8][10] The process breaks the dye down into constituent aromatic amines, which are then subject to further metabolic processes before excretion.



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Caption: General metabolic pathway for azo dyes like **Food Black 1**.

Genotoxicity and Carcinogenicity

The genotoxic potential of **Food Black 1** has been investigated in multiple assays. While some *in vitro* studies, such as a micronucleus test and a Comet assay, returned positive results, suggesting potential for DNA damage in isolated cells, these findings were not replicated in animal studies.^{[4][5]} Crucially, long-term carcinogenicity studies in animals were negative.^{[4][5]} The EFSA panel noted that the effects observed in the *in vitro* assays were not expected to result in carcinogenicity *in vivo*.^[5]

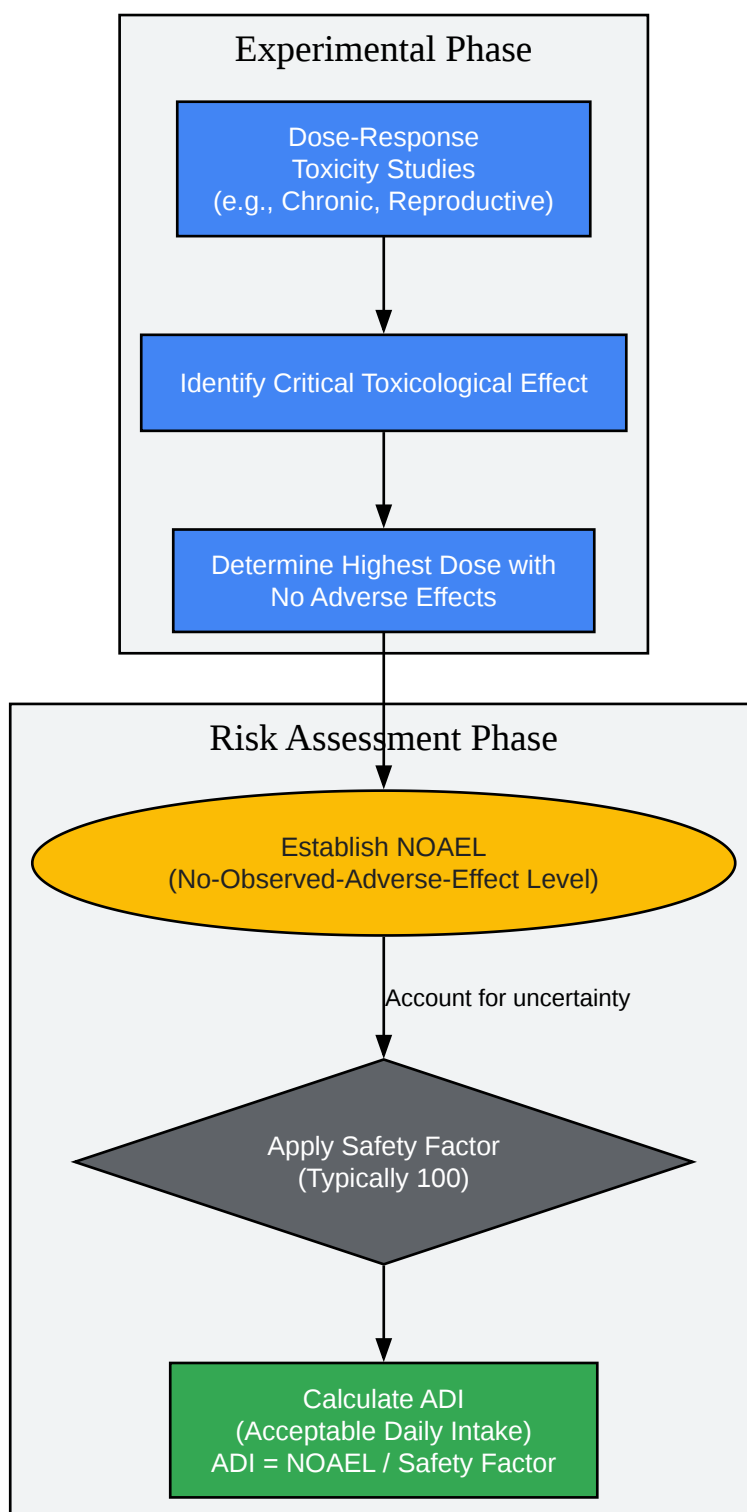
Data Presentation: Toxicological Summary

Table 2: Summary of Key Toxicological Endpoints for **Food Black 1**

Study Type	System/Species	Key Findings	Conclusion
Genotoxicity	In vitro (Micronucleus, Comet assay)	Positive for DNA damage in isolated cells.[4][5]	Potential for genotoxicity in vitro.
Carcinogenicity	Long-term rodent studies	Negative for carcinogenic effects. [4][5]	Not considered carcinogenic in vivo.
Chronic Toxicity	Long-term rat study	Formed the basis for the No-Observed-Adverse-Effect Level (NOAEL) used by EFSA.[5]	ADI of 5 mg/kg bw/day derived.
Short-term Toxicity	Pig study	Formed the basis for the NOAEL used by JECFA.[1]	ADI of 0-1 mg/kg bw/day derived.

Derivation of the Acceptable Daily Intake

The ADI is an estimate of the amount of a substance that can be consumed daily over a lifetime without presenting an appreciable risk to health.[11] It is derived from the No-Observed-Adverse-Effect Level (NOAEL) identified in toxicological studies, to which a safety factor is applied.[11] The conventional safety factor is 100, which accounts for interspecies differences (animal to human, a factor of 10) and intraspecies variability (differences among humans, a factor of 10).[11]



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Caption: Standard workflow for the determination of an ADI from toxicological data.

Key Experimental Protocols

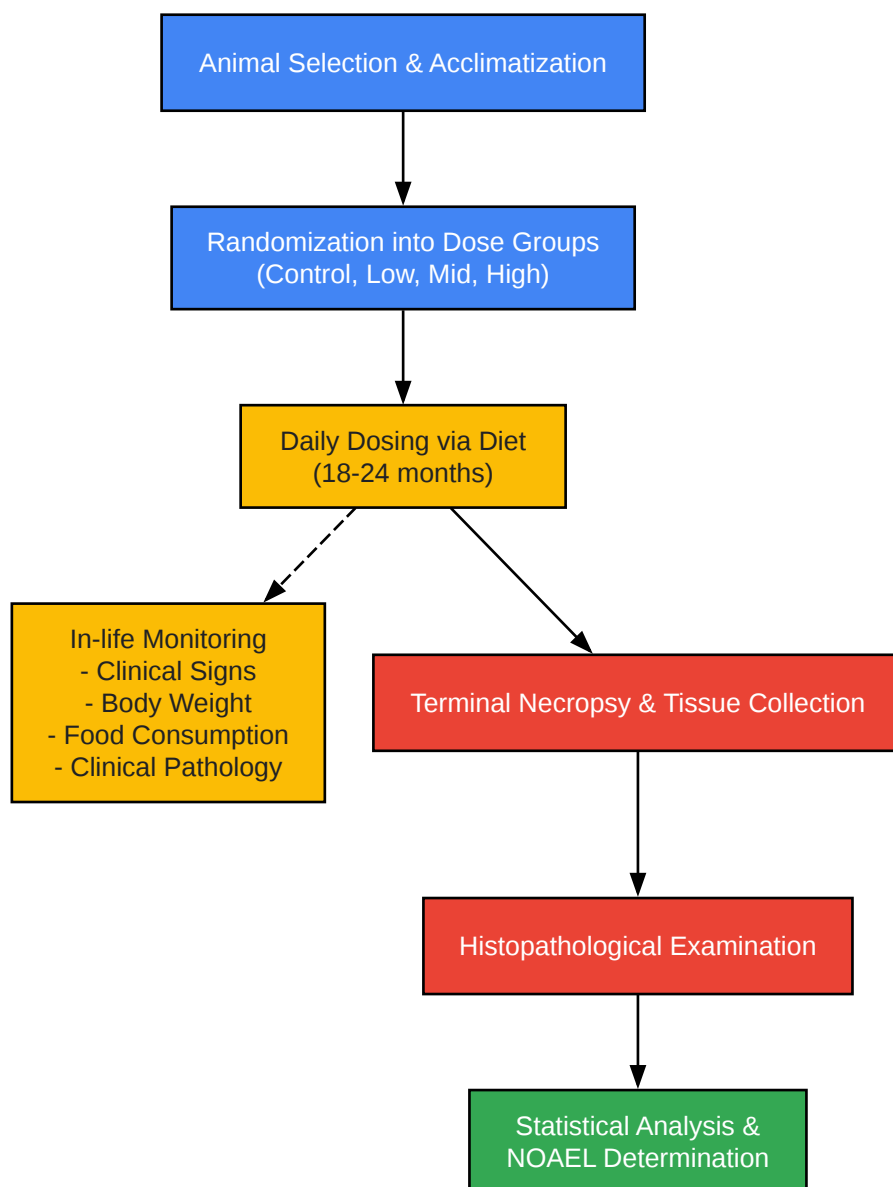
The specific protocols for the pivotal studies on **Food Black 1** are not publicly detailed. However, they would have followed internationally recognized guidelines for toxicological testing.^{[12][13]} Below are representative methodologies for the types of studies used to establish the ADIs.

Chronic Toxicity / Carcinogenicity Study (Rodent Model)

This type of study is critical for assessing long-term health effects and was the basis for EFSA's ADI.

- **Objective:** To determine the potential for chronic toxicity and carcinogenicity following long-term dietary exposure to the test substance.
- **Test Species:** Typically rats of a specified strain.
- **Group Size:** A sufficient number of animals per sex per group (e.g., 50 rodents) to ensure statistical power.
- **Dose Levels:** At least three dose levels (low, medium, high) and a concurrent control group receiving the vehicle (e.g., the basal diet). The high dose should induce minimal signs of toxicity without significantly altering lifespan.
- **Administration:** The test substance is incorporated into the diet and administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).^[12]
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.
- **Terminal Procedures:** At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination by a qualified pathologist.
- **Data Analysis:** Tumor incidence and other pathological findings are statistically analyzed to identify any dose-related increases in adverse effects. The NOAEL is the highest dose level

at which no statistically or biologically significant adverse effects are observed.



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Caption: General experimental workflow for a chronic toxicity study.

Short-Term / Subchronic Toxicity Study (Non-Rodent Model)

This study design provides information on target organ toxicity from repeated doses over a shorter period and was the basis for the JECFA ADI.

- Objective: To identify potential target organs and establish a dose-response relationship following repeated exposure for a period of at least 90 days.[12]
- Test Species: A non-rodent species, such as the pig in the case of the JECFA evaluation.
- Group Size: Typically 4 animals per sex per group.[14]
- Dose Levels: At least three dose levels plus a control group.
- Administration: Daily administration of the test substance, often orally via gavage or in the diet, for a minimum of 90 days.
- Observations: Similar to chronic studies, including daily clinical observations, regular monitoring of body weight and food intake, and periodic hematology and clinical chemistry analyses.
- Terminal Procedures: A full necropsy and histopathological examination of organs and tissues are performed at the conclusion of the study to identify any treatment-related changes.

Conclusion

The Acceptable Daily Intake for **Food Black 1** (Brilliant Black BN) has been established by major international food safety authorities based on comprehensive toxicological evaluations. While JECFA has set a conservative ADI of 0-1 mg/kg bw/day based on a short-term study in pigs, EFSA has established an ADI of 5 mg/kg bw/day based on a long-term rodent carcinogenicity study.[1][5] Both evaluations considered the available data on metabolism, genotoxicity, and chronic toxicity. Despite some positive findings in in vitro genotoxicity tests, the weight of evidence from long-term animal studies indicates that **Food Black 1** is not carcinogenic. The established ADIs are considered protective of public health, ensuring that dietary exposure remains well below levels that would be associated with adverse health effects.

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